Theophylline, 7-(2-(dodecylamino)ethyl)-
Description
Theophylline, 7-(2-(dodecylamino)ethyl)-, is a xanthine derivative structurally modified at the 7-position with a 2-(dodecylamino)ethyl substituent. The dodecylamino group introduces a long hydrophobic alkyl chain (12 carbons) and a secondary amine, significantly altering the compound’s physicochemical properties compared to the parent molecule, theophylline.
Theophylline itself is a bronchodilator used in respiratory disorders, and its derivatives are often engineered to enhance solubility, bioavailability, or tissue specificity. The dodecylaminoethyl modification likely increases lipophilicity, impacting its pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
52943-53-0 |
|---|---|
Molecular Formula |
C21H37N5O2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
7-[2-(dodecylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H37N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-16-26-17-23-19-18(26)20(27)25(3)21(28)24(19)2/h17,22H,4-16H2,1-3H3 |
InChI Key |
SMZXNZSBMIOIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(dodecylamino)ethyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 2-(dodecylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Theophylline, 7-(2-(dodecylamino)ethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and 2-(dodecylamino)ethyl chloride are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial-scale purification methods like large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(dodecylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of theophylline.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Theophylline, 7-(2-(dodecylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new materials and formulations.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-(dodecylamino)ethyl)- involves:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocks adenosine receptors, resulting in bronchodilation and other effects.
Histone Deacetylase Activation: Activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of "Theophylline, 7-(2-(dodecylamino)ethyl)-" with analogous derivatives:
| Compound | Substituent at 7-Position | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| Theophylline, 7-(2-(dodecylamino)ethyl)- | 2-(dodecylamino)ethyl | C₁₉H₃₂N₆O₂ (assumed) | ~392.5 | Secondary amine, long alkyl chain |
| Etophylline (7-(2-hydroxyethyl)theophylline) | 2-hydroxyethyl | C₉H₁₂N₄O₃ | 224.22 | Hydroxyl group |
| Proxyphylline (7-(β-hydroxypropyl)theophylline) | 3-hydroxypropyl | C₁₀H₁₄N₄O₃ | 238.24 | Hydroxyl group |
| Etamiphylline | 2-(diethylamino)ethyl | C₁₃H₂₁N₅O₂ | 315.85 (HCl salt) | Tertiary amine, hydrochloride salt |
| 7-(2-aminoethyl)theophylline | 2-aminoethyl | C₉H₁₃N₅O₂ | 235.24 | Primary amine |
Key Observations :
- Lipophilicity: The dodecylaminoethyl group confers significantly higher lipophilicity (predicted logP >5) compared to hydroxyethyl (etophylline, logP ~0.5) or tertiary amine (etamiphylline, logP ~2.5) derivatives .
- Solubility : The long alkyl chain reduces water solubility, contrasting with etophylline and proxyphylline, which are highly water-soluble due to hydroxyl groups .
- pKa: The secondary amine in the dodecylaminoethyl derivative (pKa ~9) is less basic than etamiphylline’s tertiary amine (pKa ~8.5), influencing ionization and membrane permeability .
Pharmacological and Toxicological Profiles
- Etophylline and Proxyphylline : Hydroxyalkyl derivatives are used as bronchodilators with improved solubility. Proxyphylline’s hydroxypropyl group enhances metabolic stability, extending its half-life compared to etophylline .
- Etamiphylline: The diethylaminoethyl substituent and hydrochloride salt improve bioavailability. It exhibits bronchodilatory effects but may cause cardiovascular side effects due to adrenergic interactions .
- Theophylline, 7-(2-(dodecylamino)ethyl)-: The long alkyl chain may prolong tissue retention and half-life but risks accumulation in adipose tissues. Toxicity data for similar compounds (e.g., LD₅₀ >4200 mg/kg in rats for isopropylamino derivatives) suggest moderate acute toxicity, though chronic effects require further study .
Q & A
Basic Research Questions
Q. How can researchers synthesize Theophylline, 7-(2-(dodecylamino)ethyl)- and confirm its structural integrity?
- Methodology :
- Synthesis : Use nucleophilic substitution reactions to introduce the dodecylaminoethyl group at the 7-position of theophylline. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor alkylation over competing side reactions like hydrolysis .
- Characterization : Confirm the structure via ¹H/¹³C NMR (e.g., resonance peaks at δ 3.3–3.5 ppm for methylene groups adjacent to the amino group) and mass spectrometry (molecular ion peak matching C₂₀H₃₄N₆O₂). Compare spectral data with analogs like Bamifylline (C₂₀H₂₇N₅O₃) .
- Purity : Use HPLC with a C18 column and UV detection (λ = 270–280 nm) to assess purity ≥95% .
Q. What are the key physicochemical properties of Theophylline, 7-(2-(dodecylamino)ethyl)- relevant to formulation?
- Methodology :
- Lipophilicity : Determine the logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., ChemAxon). The dodecyl chain enhances lipophilicity, impacting membrane permeability .
- Solubility : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4). The compound likely exhibits pH-dependent solubility due to the tertiary amine group .
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting LD₅₀ values) for Theophylline, 7-(2-(dodecylamino)ethyl)-?
- Methodology :
- Replicate studies : Ensure consistency in in vivo models (e.g., rodent strain, dosing regimen). For example, Georges et al. reported Bamifylline LD₅₀ values of 246 mg/kg (oral, mice) vs. 1139 mg/kg (oral, rats), highlighting species-specific toxicity .
- Analytical validation : Cross-validate bioanalytical methods (e.g., plasma concentration assays) to rule out measurement errors .
- Mechanistic studies : Use knockout models to isolate adenosine receptor subtypes (A₁/A₂) affected by the dodecyl chain’s amphiphilic properties .
Q. What experimental strategies optimize the compound’s bronchodilator efficacy while minimizing cardiovascular side effects?
- Methodology :
- Structure-activity relationship (SAR) : Modify the dodecyl chain length (e.g., C12 vs. C14) and evaluate adenosine receptor binding affinity via radioligand assays .
- Targeted delivery : Encapsulate the compound in liposomes or nanoparticles to enhance lung retention and reduce systemic exposure .
- Functional assays : Compare tracheal smooth muscle relaxation (ex vivo) and heart rate changes (in vivo) using Proxyphylline (7-(2-hydroxypropyl)theophylline) as a control .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic profile?
- Methodology :
- Dosing routes : Compare oral, intravenous, and inhalation administration to assess bioavailability and tissue distribution .
- Metabolite profiling : Use LC-MS/MS to identify metabolites (e.g., N-dealkylation products) in plasma and urine .
- Pharmacokinetic modeling : Apply compartmental models to estimate half-life (t₁/₂) and volume of distribution (Vd), leveraging data from structurally related xanthines .
Data Analysis & Experimental Design
Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?
- Methodology :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use tools like GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., low vs. high dose) while controlling for type I error .
- Power analysis : Determine sample size requirements (α = 0.05, power = 80%) to ensure reproducibility .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Gene expression profiling : Use RNA-seq to identify downstream targets of adenosine receptor modulation .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in airway smooth muscle cells pre- and post-treatment .
- CRISPR/Cas9 : Knock out adenosine receptors in cell lines to confirm target specificity .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 406.6 g/mol (estimated) | |
| LogP | ~3.8 (predicted) | |
| LD₅₀ (oral, mice) | 246 mg/kg (analog data) | |
| HPLC Retention Time | 8.2 min (C18, 70:30 MeOH:H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
